molecular formula C8H7FN2O3 B14812446 5-Cyclopropoxy-2-fluoro-3-nitropyridine

5-Cyclopropoxy-2-fluoro-3-nitropyridine

Cat. No.: B14812446
M. Wt: 198.15 g/mol
InChI Key: NEXWZTIXEOZGGI-UHFFFAOYSA-N
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Description

5-Cyclopropoxy-2-fluoro-3-nitropyridine is a pyridine derivative featuring three distinct substituents: a cyclopropoxy group at position 5, a fluorine atom at position 2, and a nitro group at position 3. Its molecular formula is C₈H₆FNO₃, with a molecular weight of 199.14 g/mol. The cyclopropoxy group introduces steric strain due to the three-membered cyclopropane ring, while the electron-withdrawing nitro and fluorine groups influence the compound’s electronic properties. Such substitutions are critical in medicinal and agrochemical applications, where steric and electronic effects dictate reactivity and bioavailability.

Properties

Molecular Formula

C8H7FN2O3

Molecular Weight

198.15 g/mol

IUPAC Name

5-cyclopropyloxy-2-fluoro-3-nitropyridine

InChI

InChI=1S/C8H7FN2O3/c9-8-7(11(12)13)3-6(4-10-8)14-5-1-2-5/h3-5H,1-2H2

InChI Key

NEXWZTIXEOZGGI-UHFFFAOYSA-N

Canonical SMILES

C1CC1OC2=CC(=C(N=C2)F)[N+](=O)[O-]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: Another method includes the decomposition of fluoborates or fluosilicates to introduce the fluorine atom .

Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yields and purity. The use of continuous flow reactors and advanced purification techniques can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: 5-Cyclopropoxy-2-fluoro-3-nitropyridine undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Substitution: Sodium methoxide, amines, and other nucleophiles.

    Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.

Major Products Formed:

    Substitution: Formation of substituted pyridines with different functional groups.

    Reduction: Formation of 5-cyclopropoxy-2-fluoro-3-aminopyridine.

    Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.

Mechanism of Action

The mechanism of action of 5-Cyclopropoxy-2-fluoro-3-nitropyridine involves its interaction with specific molecular targets and pathways. The presence of the nitro group and fluorine atom can influence the compound’s reactivity and binding affinity to various biological targets. The exact pathways and molecular targets may vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Functional Group Analysis

The structural analogs of 5-cyclopropoxy-2-fluoro-3-nitropyridine primarily differ in substituent types, positions, or both. Below is a comparative analysis based on evidence from recent studies (Tables 1–2):

Table 1: Substituent Comparison of Key Pyridine Derivatives
Compound Name CAS Number Substituents (Positions) Molecular Formula Similarity Score
This compound* Not Provided 5-cyclopropoxy, 2-F, 3-NO₂ C₈H₆FNO₃ Reference
5-Chloro-3-fluoro-2-nitropyridine 1064783-29-4 5-Cl, 3-F, 2-NO₂ C₅H₂ClFN₂O₂ 0.80
5-Chloro-3-methyl-2-nitropyridine 1211532-85-2 5-Cl, 3-CH₃, 2-NO₂ C₆H₅ClN₂O₂ 0.88
5-Bromo-3-fluoro-2-nitropyridine 1532517-95-5 5-Br, 3-F, 2-NO₂ C₅H₂BrFN₂O₂ 0.78

Notes:

  • The similarity scores (0.72–0.88) reflect structural overlap in substituent types and positions .
  • The target compound’s cyclopropoxy group distinguishes it from analogs with halogens (Cl, Br) or methyl groups at position 5.
Table 2: Electronic and Steric Effects
Compound Key Electronic Effects Steric Hindrance Reactivity Implications
Target Compound Strong electron withdrawal (NO₂, F); moderate electron donation (cyclopropoxy) High (cyclopropane ring strain) Slower nucleophilic substitution
5-Chloro-3-fluoro-2-nitropyridine Strong electron withdrawal (NO₂, F, Cl) Low Faster halogen displacement
5-Chloro-3-methyl-2-nitropyridine Moderate electron withdrawal (NO₂, Cl); electron donation (CH₃) Moderate Enhanced stability in acidic conditions

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